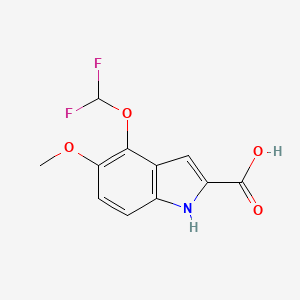
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted with a carboxylic acid group at the 2-position, a methoxy group at the 5-position, and a difluoromethoxy group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by various substitution reactions to introduce the carboxylic acid, methoxy, and difluoromethoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, along with the various substituents. The presence of the carboxylic acid group would make the compound acidic, and the ether groups (methoxy and difluoromethoxy) could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the carboxylic acid group in this compound could result in it being a solid at room temperature, and it might be soluble in polar solvents due to the potential for hydrogen bonding .科学的研究の応用
Synthesis and Chemical Properties
Research into the chemical properties and synthesis of compounds related to 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid has led to significant advancements in organic chemistry. Notably, the development of new deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) has broadened the scope of transforming carboxylic acids into their trifluoromethyl derivatives, offering a more stable and versatile alternative to traditional reagents (Lal et al., 1999). This innovation is pivotal for the synthesis of complex molecules, including those containing the difluoromethoxy group.
Bioactive Molecule Construction
The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, including the 5-methoxy derivative, showcases the application of these compounds in creating biologically active molecules (Wang et al., 2016). Such research highlights the role of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid and its derivatives in medicinal chemistry, particularly in the development of new therapeutic agents.
Fluorination Techniques
The development of radical decarboxylative fluorination techniques for synthesizing fluoromethyl ethers, including those based on methoxy arenes, represents a significant advancement in the field of pharmaceutical and agrochemical research (Leung & Sammis, 2015). This method provides an efficient route to access fluorinated methoxy arenes, crucial for designing novel compounds with enhanced biological activity.
Metabolite Analysis
Studies on Arabidopsis thaliana have identified universally occurring phenylpropanoid and species-specific indolic metabolites in infected and uninfected roots and leaves. Indole carboxylic acids, closely related to 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid, play a vital role in plant biology and defense mechanisms (Tan et al., 2004). This research underscores the importance of indole carboxylic acids in understanding plant physiology and pathology.
作用機序
Target of Action
Similar compounds have been shown to interact with the transforming growth factor-β1 (tgf-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
While the exact mode of action for this compound is not known, it may be inferred from related compounds that it could potentially interact with the TGF-β1 pathway. TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells .
Biochemical Pathways
The compound may affect the TGF-β1/Smad pathway, which plays a significant role in the EMT process. EMT is a biological process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix (ECM) components .
Result of Action
The result of the compound’s action could potentially be the inhibition of the EMT process, leading to a reduction in the production of ECM components. This could potentially have therapeutic effects in conditions characterized by excessive ECM deposition, such as fibrotic diseases .
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
特性
IUPAC Name |
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONUKNKUYUEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

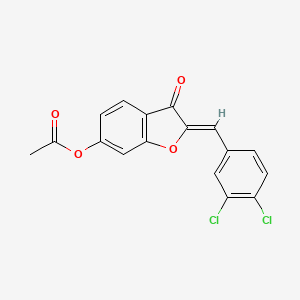
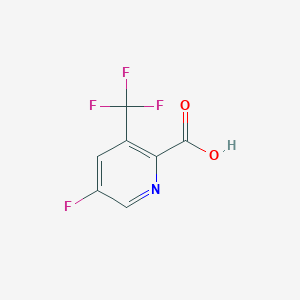
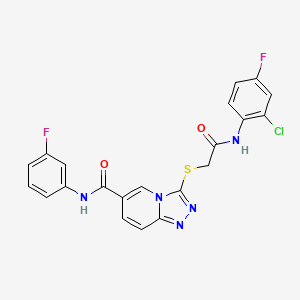
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
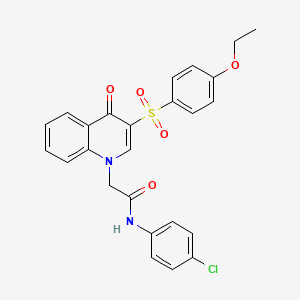
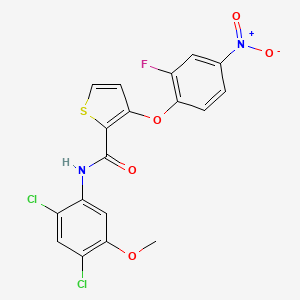
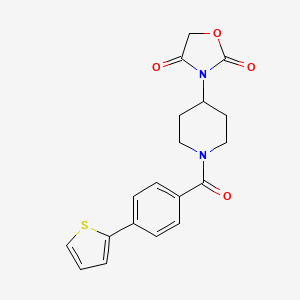
![ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2940324.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid](/img/structure/B2940325.png)
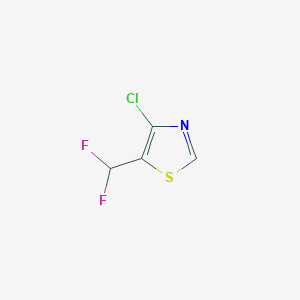
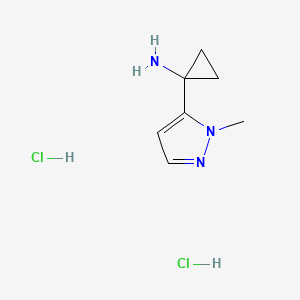
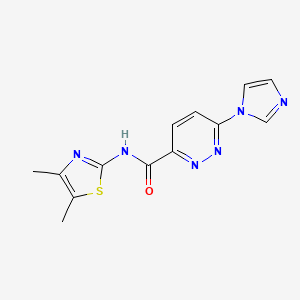
![1-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2940333.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)